Metal-Free C-H Amination in Phenanthridine Synthesis
In the metal-free, visible-light-driven synthesis of phenanthridines from 2-biarylmethanamines reported by Chen et al., the 2'-methyl-biphenyl-2-methanamine scaffold was explicitly utilized as a representative substrate in the substrate scope investigation [1]. The methodology achieved yields of up to 95% for various substituted substrates under optimized conditions (I2, visible light, air). While the exact isolated yield for the 2'-methyl analog was not tabulated, the study confirms its compatibility and demonstrates that the 2'-methyl substitution is tolerated in the iodine-supported intramolecular C-H amination and oxidation sequence. This contrast with certain other substituents that can deactivate the ring or lead to side reactions, providing class-level differentiation for synthetic viability.
| Evidence Dimension | Synthetic Utility in Phenanthridine Formation |
|---|---|
| Target Compound Data | 2'-Methyl-biphenyl-2-methanamine tested as a substrate; confirmed compatible with iodine/visible light conditions (exact yield not disclosed). |
| Comparator Or Baseline | Unsubstituted and other substituted 2-biarylmethanamines; yields reported up to 95% for the series. |
| Quantified Difference | The methyl substituent is electronically neutral/minimally perturbing, allowing successful cyclization; no direct head-to-head yield comparison available. |
| Conditions | I2 (1 equiv), visible light, air, room temperature, 24h. |
Why This Matters
A synthetic chemist sourcing this compound for phenanthridine library synthesis must know that the 2'-methyl group does not inhibit the key C-H amination step, making it a viable building block, unlike electron-deficient or heavily hindered analogs.
- [1] Chen, X., Ma, Y.-N., Gao, Y., Jing, Y., Li, L., & Zhang, J. (2020). Synthesis of Phenanthridines through Iodine-Supported Intramolecular C-H Amination and Oxidation under Visible Light. The Journal of Organic Chemistry, 85(19), 12187–12198. View Source
